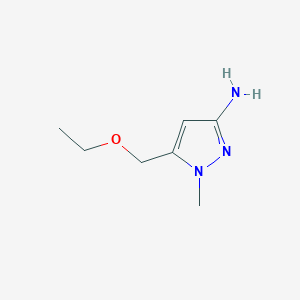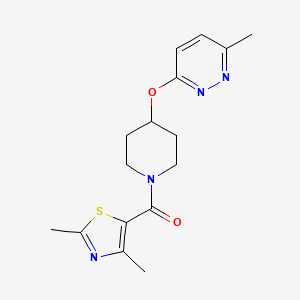
5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazole derivative that has been synthesized using various methods. This compound has been extensively studied for its potential applications in different fields, including medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine has been extensively studied for its potential applications in different fields of scientific research. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, this compound has been shown to have anti-fungal and anti-bacterial properties, making it a potential candidate for the development of new pesticides. In material science, this compound has been studied for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It may also act by modulating the activity of certain receptors, such as the cannabinoid receptors, which are involved in pain perception.
Biochemical and physiological effects:
Studies have shown that 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine has anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce pain perception. It has also been shown to have anti-fungal and anti-bacterial properties, making it a potential candidate for the development of new pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine in lab experiments is its potential to be used as a lead compound for the development of new drugs with specific properties. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the development of new pesticides based on this compound for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, there is a need for the development of new methods for the synthesis of this compound with higher yields and purity.
Conclusion:
In conclusion, 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research. It has potential applications in different fields, including medicine, agriculture, and material science. Although the mechanism of action of this compound is not fully understood, it has been shown to have anti-inflammatory, analgesic, anti-fungal, and anti-bacterial properties. Further studies are needed to fully understand the potential of this compound and to develop new drugs and pesticides based on it.
Synthesemethoden
The synthesis of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine has been reported in various scientific literature. One of the most common methods is the reaction between 1-methyl-3-oxo-1,2,3,4-tetrahydroquinoline and ethyl chloroacetate in the presence of triethylamine. Another method involves the reaction between 1-methyl-3-oxo-1,2,3,4-tetrahydroquinoline and ethyl bromoacetate in the presence of sodium hydride. The yield of the synthesis reaction varies depending on the method used.
Eigenschaften
IUPAC Name |
5-(ethoxymethyl)-1-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-3-11-5-6-4-7(8)9-10(6)2/h4H,3,5H2,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANFRJHFMVWLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=NN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2800137.png)


![Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate](/img/structure/B2800141.png)
![1-(4-Chlorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone](/img/structure/B2800146.png)
![2-benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2800147.png)
![(4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2800148.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2800149.png)
![N-(3,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2800150.png)

![2-(2,4-dichlorophenoxy)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide](/img/no-structure.png)

